O-Benzoylquinine

概要

説明

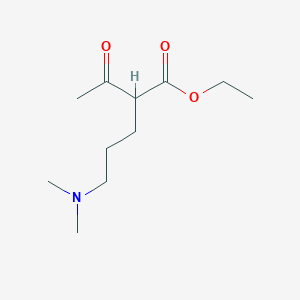

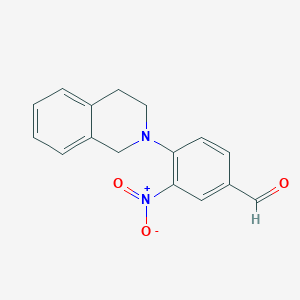

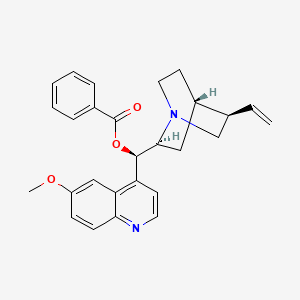

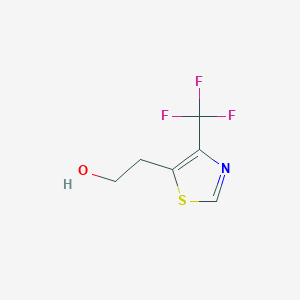

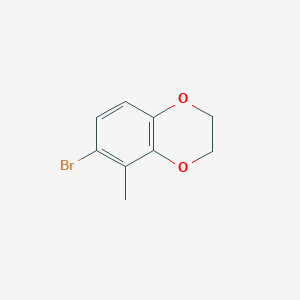

O-Benzoylquinine is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. It is known for its complex structure, which includes a quinoline ring system fused with a benzoyl group. The molecular formula of this compound is C27H28N2O3, and it has a molecular weight of 428.53 g/mol

作用機序

Target of Action

O-Benzoylquinine is primarily used as an electrophilic aminating agent in transition metal-catalyzed carbon-nitrogen (C-N) bond-forming reactions . The primary targets of this compound are the carbon atoms in organic molecules, where it facilitates the formation of C-N bonds .

Mode of Action

This compound interacts with its targets through a process known as electrophilic amination . In this process, this compound acts as an electrophile, attracting electrons from the carbon atoms in organic molecules. This interaction results in the formation of C-N bonds, which are fundamental in the synthesis of various organic molecules and pharmaceuticals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of C-N bonds via electrophilic amination . This pathway is crucial in the synthesis of nitrogen-containing compounds, which are prevalent in natural products and important pharmaceutical agents . The downstream effects of this pathway include the creation of various organic molecules and pharmaceuticals.

Pharmacokinetics

As a chemical reagent used in laboratory settings, it’s likely that these properties would vary depending on the specific conditions of the reaction it’s used in .

Result of Action

The primary result of this compound’s action is the formation of C-N bonds in organic molecules . This can lead to the synthesis of various organic molecules and pharmaceuticals. The specific molecular and cellular effects of this compound’s action would depend on the particular molecules being synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the pH of the solution

生化学分析

Biochemical Properties

O-Benzoylquinine, like other quinones, can undergo reversible oxido-reduction reactions . Many quinones can undergo nucleophilic attack due to their electrophilic character

Cellular Effects

The cellular effects of this compound are not fully understood. Quinones are known to have several beneficial effects. They play a role in photosynthesis, prevent and treat several illnesses such as osteoporosis and cardiovascular diseases, and improve general health conditions by their antioxidant activity .

Molecular Mechanism

It is known that quinones like this compound can undergo redox cycling and have the potential to bind to thiol, amine, and hydroxyl groups . Dopamine oxidation sequentially generates dopamine o-quinone, aminochrome, 5,6-indolequinone, and finally, neuromelanin . These o-quinones have been reported to be directly involved in four of the five mechanisms associated with Parkinson’s disease, such as mitochondria dysfunction, aggregation of alpha synuclein to neurotoxic oligomers, protein degradation dysfunction, and oxidative stress .

Temporal Effects in Laboratory Settings

It is known that the effects of certain compounds can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of certain compounds can vary with different dosages in animal models .

Metabolic Pathways

It is known that quinones are involved in various metabolic pathways .

Transport and Distribution

It is known that drug transporters play a significant role in the pharmacokinetics of various compounds .

Subcellular Localization

It is known that the subcellular localization of certain compounds can affect their activity or function .

準備方法

The synthesis of O-Benzoylquinine typically involves the esterification of quinine with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Esterification Reaction:

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

化学反応の分析

O-Benzoylquinine undergoes various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the benzoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

科学的研究の応用

O-Benzoylquinine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activities, including antimalarial and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and bacterial infections.

類似化合物との比較

O-Benzoylquinine can be compared with other quinine derivatives and benzoyl compounds:

Quinine: The parent compound, quinine, is well-known for its antimalarial properties. This compound shares similar biological activities but may exhibit different pharmacokinetic properties due to the presence of the benzoyl group.

Benzoylquinine: Another derivative, benzoylquinine, has similar structural features but may differ in its reactivity and applications.

Benzoyl Compounds: Compounds like benzoyl chloride and benzoyl peroxide are commonly used in organic synthesis and industrial applications.

特性

IUPAC Name |

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-3-18-17-29-14-12-20(18)15-25(29)26(32-27(30)19-7-5-4-6-8-19)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18,20,25-26H,1,12,14-15,17H2,2H3/t18-,20-,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXLNYIYPISSFF-KBCVXPAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317444 | |

| Record name | Benzoylquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69758-70-9 | |

| Record name | Benzoylquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69758-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069758709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUININE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7NJZ2VIKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzoylquinine acts as a chiral nucleophilic catalyst. [, , ] It can promote enantioselective reactions by forming chiral intermediates with substrates, influencing the stereochemical outcome of the reaction. Notably, its efficacy is enhanced when combined with Lewis acids, creating a bifunctional catalytic system. [, ] For instance, in the synthesis of β-amino acids, BQ mediates multiple reaction steps, including imine formation and β-lactam ring formation, ultimately leading to optically enriched products. []

A: The combination of Benzoylquinine with a Lewis acid creates a cooperative system where both electrophilic and nucleophilic reaction partners are simultaneously activated. [] This dual activation enhances reaction rates and yields without compromising the high enantioselectivities inherent to Benzoylquinine-catalyzed reactions. [] The specific Lewis acid used can be tailored depending on the electrophile involved in the reaction.

ANone: Benzoylquinine has proven effective in catalyzing various enantioselective reactions, including:

- Cycloadditions: Benzoylquinine, in conjunction with Lewis acids, catalyzes highly enantioselective cycloaddition reactions between ketene enolates and various electrophiles. []

- β-Amino Acid Synthesis: BQ mediates a multistep, one-pot procedure for the synthesis of β-amino acids, particularly β-substituted aspartic acid derivatives. [] This methodology allows for the preparation of optically enriched β-amino acids and their incorporation into small peptides. []

- β-Lactam Synthesis: Benzoylquinine plays a crucial role in the stereoselective synthesis of fully substituted β-lactams via a metal-organo relay catalysis strategy. [] It catalyzes the Staudinger cyclization step in a three-component reaction involving N-hydroxyanilines, enynones, and diazo compounds. []

ANone: Future research could explore:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Morpholin-4-yl)phenyl]-2-phenylethanone](/img/structure/B3056158.png)

![Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B3056169.png)